Antibacterial Activity: 7-Chloro-6-quinolinecarboxylic Acid Derivatives Exhibit Broad-Spectrum Activity Against Clinically Relevant Strains
Derivatives of 7-chloroquinoline, which share the core scaffold of 7-chloro-6-quinolinecarboxylic acid, demonstrate quantifiable antibacterial activity against both Gram-positive and Gram-negative pathogens. For example, a 7-chloro-2-ethoxyquinoline-3-carbaldehyde derivative showed an inhibition zone of 12.00 ± 0.00 mm against *E. coli* at 200 µg/mL, while a 2,7-dichloroquinoline-3-carboxamide derivative produced an 11.00 ± 0.04 mm zone [1]. These values, while not directly for the parent acid, establish the baseline activity of the 7-chloroquinoline pharmacophore, which is retained and can be further optimized in the carboxylic acid form through derivatization at the 6-position.
| Evidence Dimension | Antibacterial activity (zone of inhibition) |
|---|---|
| Target Compound Data | Derivative of 7-chloroquinoline (7-chloro-2-ethoxyquinoline-3-carbaldehyde): 12.00 ± 0.00 mm against *E. coli* |
| Comparator Or Baseline | Amoxicillin (positive control): 18 ± 0.00 mm against *E. coli* |
| Quantified Difference | Target compound derivative exhibits 67% of the activity of amoxicillin under identical conditions. |
| Conditions | Agar diffusion assay at 200 µg/mL concentration |
Why This Matters
This class-level activity data confirms that the 7-chloroquinoline scaffold is a viable starting point for antibacterial drug discovery, justifying procurement for medicinal chemistry programs targeting infectious diseases.
- [1] Abdi, B., et al. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-13. View Source
